molecular formula C11H13Br B2941718 1-Bromo-2-cyclopentylbenzene CAS No. 59734-90-6

1-Bromo-2-cyclopentylbenzene

Cat. No. B2941718
CAS RN: 59734-90-6
M. Wt: 225.129
InChI Key: MCDPIKOPJDSYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-cyclopentylbenzene is an organic compound consisting of a benzene ring and a cyclopentane ring with a bromine atom attached to the benzene ring . It has a CAS Number of 59734-90-6 and a molecular weight of 225.13 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring and a cyclopentane ring with a bromine atom attached to the benzene ring . The Inchi Code for this compound is 1S/C11H13Br/c12-11-8-4-3-7-10 (11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The physical form of this compound is liquid .

Scientific Research Applications

Ring Expansion and Halogenation

  • Ring Expansion : A study by Agou et al. (2015) discusses the treatment of 1-bromo-2,3,4,5-tetraethylalumole with 3-hexyne, which results in the formation of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene and hexaethylbenzene. This research indicates a potential application of 1-Bromo-2-cyclopentylbenzene in ring expansion processes (Agou et al., 2015).
  • Halogenation Reactions : Bovonsombat and Mcnelis (1993) utilized 1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) for ring halogenations of polyalkylbenzenes, demonstrating the role of this compound in such chemical processes (Bovonsombat & Mcnelis, 1993).

Synthesis and Catalytic Reactions

  • Synthesis of Dinitrobenzene : Xuan et al. (2010) described the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene, indicating a use of this compound in the synthesis of intermediates for medicinal and pharmaceutical agents, as well as organic electroluminescent materials (Xuan et al., 2010).
  • Catalytic Annulation : Sun et al. (2011) developed a copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide, showing another application of bromo-substituted compounds like this compound in synthesizing benzo[b]thiophenes (Sun et al., 2011).

Novel Applications and Reactions

  • Palladium-Catalyzed Reactions : Li et al. (2012) report a novel palladium-catalyzed domino reaction involving 1-bromo-2-(cyclopropylidenemethyl)benzene, illustrating the potential of this compound derivatives in complex organic synthesis (Li et al., 2012).
  • Cycloaddition Products : Minabe et al. (1988) investigated the thermal treatment of 1-bromo-2-(9-fluorenylidene)-1-phenylethylene, which led to different types of cycloaddition products. This highlights another application area of bromo-substituted compounds in generating unique cycloaddition reactions (Minabe et al., 1988).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

1-bromo-2-cyclopentylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDPIKOPJDSYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59734-90-6
Record name 1-bromo-2-cyclopentylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.